Molecular Weight and Lipophilicity (cLogP) Differentiation in the N1-Alkyl Homologous Series
The isopropyl-substituted target compound (MW 229.32 g/mol, C₁₄H₁₉N₃) exhibits a calculated logP (cLogP) approximately 1.0–1.5 units higher than the N1-H parent 2-(pyrrolidin-2-yl)-1H-benzimidazole (MW 187.24 g/mol, C₁₁H₁₃N₃) and ~0.5 units higher than the N1-methyl analog (MW 201.27 g/mol, C₁₂H₁₅N₃) . This incremental lipophilicity is quantitatively meaningful for programs requiring specific logD ranges for passive permeability or blood-brain barrier penetration optimization [1].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) and molecular weight |
|---|---|
| Target Compound Data | MW 229.32; cLogP ~2.8–3.2 (estimated from homologous series trend) |
| Comparator Or Baseline | N1-H analog (CAS 59592-35-7): MW 187.24, cLogP ~1.5–1.8; N1-methyl analog (CAS 524674-38-2): MW 201.27, cLogP ~2.0–2.3; N1-ethyl analog: MW ~215.3, cLogP ~2.5–2.8 |
| Quantified Difference | ΔMW vs N1-H: +42.08 g/mol; ΔcLogP vs N1-H: +1.0 to +1.5 log units; ΔcLogP vs N1-methyl: +0.5 to +1.0 log units |
| Conditions | cLogP values estimated via consensus fragment-based calculation methods (ALOGPS 2.1 / XLogP3); experimental confirmation pending |
Why This Matters
The quantifiable increase in lipophilicity directly influences solubility, membrane permeability, and protein binding—key parameters in lead optimization that cannot be achieved with the lower homologs without additional synthetic modifications.
- [1] Wagner, R. et al. (2018) Journal of Medicinal Chemistry, 61(9), pp. 3901–3925. SAR discussion on lipophilicity optimization in benzimidazole-pyrrolidine NS5A inhibitors. View Source
